Home > Products > Screening Compounds P77287 > ent-Eletriptan-d3
ent-Eletriptan-d3 - 1217698-26-4

ent-Eletriptan-d3

Catalog Number: EVT-1462788
CAS Number: 1217698-26-4
Molecular Formula: C22H26N2O2S
Molecular Weight: 385.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

ent-Eletriptan-d3 is synthesized from eletriptan through methods that incorporate deuterium atoms into the molecular structure. It is commercially available from various chemical suppliers and is often used in research settings to study the pharmacokinetics and pharmacodynamics of triptan medications.

Classification

ent-Eletriptan-d3 falls under the classification of serotonin receptor agonists and specifically belongs to the category of triptans, which are commonly prescribed for migraine relief. The compound is categorized as a deuterated compound, which is significant for its applications in analytical chemistry and pharmacology.

Synthesis Analysis

Methods

The synthesis of ent-Eletriptan-d3 involves several key steps that typically include:

  1. Starting Material: The synthesis begins with eletriptan as the precursor.
  2. Deuteration Process: Deuterium atoms are introduced into the molecule, often through reactions that utilize deuterated reagents or solvents.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for analytical applications.

Technical Details

The synthetic route may involve specific conditions such as temperature control and reaction time optimization to maximize yield while minimizing impurities. For instance, using deuterated solvents can help facilitate the incorporation of deuterium into the final product effectively .

Molecular Structure Analysis

Structure

The molecular formula of ent-Eletriptan-d3 is C22H23D3N2O2SC_{22}H_{23}D_3N_2O_2S, indicating that it contains three deuterium atoms, which replace hydrogen atoms in the original eletriptan structure.

Data

  • Molecular Weight: 385.54 g/mol
  • Structural Features: The compound retains the indole backbone characteristic of triptans, with modifications that include a sulfonyl group and a pyrrolidine moiety.
Chemical Reactions Analysis

Reactions

ent-Eletriptan-d3 undergoes similar chemical reactions as eletriptan but exhibits altered kinetics due to the presence of deuterium. Key reactions include:

  1. Receptor Binding: As a serotonin receptor agonist, it binds selectively to serotonin receptors, influencing vasoconstriction and reducing migraine symptoms.
  2. Metabolic Pathways: The presence of deuterium may affect metabolic stability and pathways, making it useful for pharmacokinetic studies.

Technical Details

Research indicates that the introduction of deuterium can lead to slower metabolic rates compared to non-deuterated counterparts, allowing for prolonged action in biological systems .

Mechanism of Action

Process

The mechanism of action of ent-Eletriptan-d3 involves:

  1. Agonistic Activity: It selectively binds to 5-HT_1B and 5-HT_1D serotonin receptors located in cranial blood vessels and trigeminal neurons.
  2. Vasoconstriction: Activation of these receptors leads to vasoconstriction of dilated intracranial blood vessels, alleviating migraine symptoms.

Data

Studies show that triptans like ent-Eletriptan-d3 exhibit rapid onset of action, with peak plasma concentrations typically reached within 1-2 hours post-administration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Enhanced stability due to deuteration; less prone to metabolic degradation.
  • Reactivity: Similar reactivity profile to eletriptan but with altered kinetics due to isotopic substitution.

Relevant data indicates that ent-Eletriptan-d3 maintains chemical properties conducive for use in both laboratory settings and clinical research applications .

Applications

Scientific Uses

ent-Eletriptan-d3 serves multiple scientific purposes:

  1. Pharmacokinetic Studies: Its deuterated nature allows researchers to trace its metabolic pathways more accurately than traditional methods.
  2. Drug Development: Used in the development of new formulations or analogs with improved efficacy or reduced side effects.
  3. Analytical Chemistry: Employed in spectroscopic techniques such as mass spectrometry for studying drug interactions and behaviors within biological systems.
Introduction to ent-Eletriptan-d3

ent-Eletriptan-d3 is a deuterium-labeled stereoisomer of the migraine therapeutic eletriptan, specifically designed for advanced pharmacological and metabolic research. This isotopologue incorporates three deuterium atoms at the N-methyl group of the pyrrolidine ring and features the enantiomeric (S)-configuration at the critical chiral center, distinguishing it from therapeutically used (R)-eletriptan [6] [7]. Its molecular structure (C₂₂H₂₃D₃N₂O₂S) combines isotopic labeling with stereochemical specificity, making it an indispensable tool for investigating metabolic pathways, enzyme kinetics, and the biochemical consequences of chirality in triptan pharmacology [5] [6]. The compound exemplifies the strategic application of deuterium in drug design and mechanistic studies, particularly for compounds metabolized via oxidative pathways.

Structural and Isotopic Characterization of ent-Eletriptan-d3

The molecular structure of ent-Eletriptan-d3 (CAS#: 1217698-26-4) consists of a 5-[2-(benzenesulfonyl)ethyl]-1H-indole scaffold linked to a deuterated N-methylpyrrolidine moiety. Crucially, the pyrrolidine ring exhibits the (S)-configuration at the 2-position, making it the enantiomer of therapeutically active (R)-eletriptan [7] [8]. Isotopic labeling involves the substitution of three hydrogen atoms with deuterium at the N-methyl group (-N-CD₃), confirmed by a molecular weight of 385.54 g/mol (compared to 382.52 g/mol for non-deuterated eletriptan) [6] [8]. This deuteration pattern is strategically positioned to influence the metabolic N-demethylation pathway mediated by cytochrome P450 enzymes. The compound's lipophilicity (LogP ≈ 4.84) remains comparable to unlabeled eletriptan, ensuring similar membrane permeation and target engagement properties [5] [8]. X-ray crystallography or advanced NMR studies would confirm the (S)-configuration and precise deuterium placement, though this structural data is inferred from synthetic analogs and parent compound characterization [6] [8].

Table 1: Structural Characteristics of ent-Eletriptan-d3 and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Features
ent-Eletriptan-d31217698-26-4C₂₂H₂₃D₃N₂O₂S385.54(S)-pyrrolidine configuration; N-CD₃ deuteration
Eletriptan (Relpax®)143322-58-1C₂₂H₂₆N₂O₂S382.52(R)-pyrrolidine configuration; N-CH₃
ent-Eletriptan1252673-29-2C₂₂H₂₆N₂O₂S382.52(S)-pyrrolidine configuration; N-CH₃
Eletriptan-d31287040-94-1C₂₂H₂₃D₃N₂O₂S385.54(R)-pyrrolidine configuration; N-CD₃ deuteration
N-Desmethyl Eletriptan153525-55-4C₂₁H₂₄N₂O₂S368.50(R)-pyrrolidine configuration; secondary amine (NH)

Role of Deuterium Isotopologues in Pharmacological Research

Deuterium incorporation, particularly at metabolically vulnerable sites like alkyl groups, leverages the Deuterium Kinetic Isotope Effect (DKIE) to modulate drug metabolism. The stronger carbon-deuterium bond (C-D; ~465 kJ/mol) compared to carbon-hydrogen bond (C-H; ~410 kJ/mol) requires higher activation energy for cleavage, potentially slowing oxidative metabolic reactions such as N-demethylation [3] [5]. In vitro studies with deuterated analogs like eletriptan-d3 demonstrate reduced intrinsic clearance (CLint) in hepatic microsomes. For instance, compounds with N-trideuteromethyl groups often exhibit 30-70% lower CLint values compared to their protiated counterparts due to attenuated CYP3A4-mediated demethylation [3] [5]. This metabolic retardation translates to enhanced systemic exposure (increased AUC) and extended elimination half-life in vivo, as observed in rat models for structurally similar deuterated drugs like d3-enzalutamide (102% higher AUC) [3].

Deuterated isotopologues serve as critical metabolic probes and internal standards in mass spectrometry. ent-Eletriptan-d3's stable isotope signature provides a +3 Da mass shift, enabling unambiguous differentiation from endogenous compounds and non-deuterated analytes in LC-MS/MS assays. This allows precise quantification of eletriptan and its metabolites in complex biological matrices (e.g., plasma, cerebrospinal fluid) during pharmacokinetic studies [5] [6]. Furthermore, comparing the pharmacokinetics of ent-Eletriptan-d3 (S-configuration) with Eletriptan-d3 (R-configuration) isolates the impact of chirality on absorption and metabolism, independent of isotopic effects.

Table 2: Pharmacological Research Applications of Deuterated Eletriptan Analogs

ApplicationMechanistic BasisResearch UtilityExample Outcome (Related Compounds)
Metabolic Rate ModulationDKIE slows CYP3A4-mediated N-demethylation (rate-limiting step)Prolonged half-life; Enhanced bioavailability; Reduced metabolite loadd3-Enzalutamide: 49.7% lower CLint in rat microsomes [3]
Mass Spectrometric Tracers+3 Da mass shift enables chromatographic resolution from protiated speciesQuantitative bioanalysis; Metabolite profiling; Absolute bioavailability studiesEnables simultaneous quantification of parent drug and N-desmethyl metabolite [6]
Chirality-Isotope DecouplingPairing enantiomeric structure ((S)-config) with deuterationIsolates stereochemical vs. isotopic contributions to pharmacokineticsDistinguishes metabolic differences between (R)- and (S)-eletriptan [6] [7]
Metabolic Pathway ElucidationAltered metabolite ratios (M2/M1) due to DKIE at N-methyl siteIdentifies rate-limiting steps; Reveals alternative metabolic routesConfirms "parent→M2→M1" as primary pathway in eletriptan [3] [5]

Significance in Stereochemical and Metabolic Studies

The (S)-configuration of ent-Eletriptan-d3 provides critical insights into the stereoselectivity of serotonin receptor binding and metabolism. Eletriptan's therapeutic activity resides predominantly in the (R)-enantiomer, which exhibits high affinity for 5-HT1B (Ki = 0.92 nM) and 5-HT1D receptors (Ki = 3.14 nM) [5] [8]. ent-Eletriptan-d3, with its inverted stereochemistry, serves as a pharmacological control to investigate enantiomer-specific receptor activation, G-protein coupling, and functional responses (e.g., vasoconstriction, neuropeptide release inhibition) in transfected cell systems or isolated vessels [7] [8]. Comparative studies using the deuterated enantiomer pair (ent-Eletriptan-d3 vs. Eletriptan-d3) can dissect whether chiral recognition at serotonin receptors influences the kinetics of action or signaling bias.

Metabolically, ent-Eletriptan-d3 enables detailed mapping of CYP3A4-mediated demethylation kinetics and its dependence on stereochemistry. In vitro studies demonstrate that eletriptan undergoes extensive hepatic metabolism (>90%) via CYP3A4, producing active N-desmethyl (M2) and inactive carboxylic acid (M1) metabolites [1] [5]. The deuteration at the N-methyl group in ent-Eletriptan-d3 allows researchers to:

  • Quantify Isotope Effects: Measure the KH/KD ratio (typically ~2-3) for N-demethylation by comparing metabolic stability with non-deuterated ent-eletriptan in human liver microsomes [3] [5].
  • Identify Stereometabolic Differences: Assess whether the (S)-enantiomer exhibits altered susceptibility to CYP3A4 versus the (R)-enantiomer, potentially revealing enzyme stereoselectivity.
  • Trace Alternative Pathways: When N-demethylation is impeded by deuteration, the formation of minor metabolites (e.g., N-oxide, indole acetic acid derivatives) becomes more detectable, providing a comprehensive metabolic map [1] [6].

Furthermore, ent-Eletriptan-d3 facilitates studies on blood-brain barrier penetration and central pharmacokinetics using its mass spectrometric signature. Since migraine involves trigeminovascular activation and central sensitization [1] [8], understanding whether the inactive (S)-enantiomer accumulates differently in the CNS compared to the active (R)-enantiomer could reveal transporter-mediated stereoselectivity.

Properties

CAS Number

1217698-26-4

Product Name

ent-Eletriptan-d3

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole

Molecular Formula

C22H26N2O2S

Molecular Weight

385.54

InChI

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m0/s1/i1D3

InChI Key

PWVXXGRKLHYWKM-COJYBMMNSA-N

SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4

Synonyms

3-[[(2S)-1-(Methyl-d3)-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.